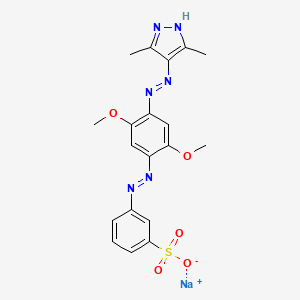
Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 285-150-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 285-150-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 285-150-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological processes.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of EINECS 285-150-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
EINECS 285-150-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclohexyl bromide: (EINECS 203-622-2)
4-Bromoacetanilide: (EINECS 203-154-9)
Phenyl benzoate: (EINECS 202-293-2)
Compared to these compounds, EINECS 285-150-7 may offer distinct advantages in terms of reactivity, stability, and application potential .
Biological Activity
Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific studies.
- Molecular Formula : C19H19N6NaO5S
- Molecular Weight : 466.4 g/mol
- IUPAC Name : Sodium 3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonate
- CAS Number : 85030-26-8
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various hydrazone derivatives. The synthesis typically includes:
- Formation of Azo Compounds : The initial step involves the coupling of diazonium salts with phenolic compounds to form azo dyes.
- Substitution Reactions : Subsequent reactions introduce the sulfonate group and modify the pyrazole ring structure.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, several new 3,5-dimethyl azopyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Some compounds demonstrated moderate activity compared to standard antibiotics like ciprofloxacin .
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | 15 |
| Ciprofloxacin | 20 |
Antitumor Activity
The potential antitumor properties of this compound have also been investigated. Studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In vitro studies on cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
Case Studies
- Antibacterial Efficacy : A study focusing on the antibacterial properties of synthesized pyrazole derivatives indicated that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Cytotoxicity Testing : Cytotoxicity assays conducted on human liver carcinoma cells demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.
Properties
CAS No. |
85030-26-8 |
|---|---|
Molecular Formula |
C19H19N6NaO5S |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
sodium;3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H20N6O5S.Na/c1-11-19(12(2)21-20-11)25-24-16-10-17(29-3)15(9-18(16)30-4)23-22-13-6-5-7-14(8-13)31(26,27)28;/h5-10H,1-4H3,(H,20,21)(H,26,27,28);/q;+1/p-1 |
InChI Key |
LPGZJEXEZCVFHN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















